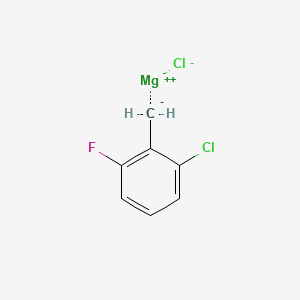

2-Chloro-6-fluorobenzylmagnesium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;1-chloro-3-fluoro-2-methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.ClH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSMQYZDGFBKPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1Cl)F.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the In Situ Preparation and Application of 2-Chloro-6-fluorobenzylmagnesium chloride

Introduction: The Strategic Importance of In Situ Grignard Reagents in Modern Synthesis

In the landscape of contemporary organic synthesis, Grignard reagents (RMgX) stand as a cornerstone for carbon-carbon bond formation.[1][2] Their utility is particularly pronounced in the development of complex molecules, including active pharmaceutical ingredients (APIs). This guide focuses on 2-Chloro-6-fluorobenzylmagnesium chloride, a Grignard reagent that, due to its inherent reactivity, is not typically isolated as a stable compound with a dedicated CAS number. Instead, it is prepared in situ from its precursor, 2-Chloro-6-fluorobenzyl chloride (CAS Number: 55117-15-2), for immediate consumption in a subsequent reaction.[3][4] Understanding the nuances of its on-demand generation and reactivity is paramount for researchers and drug development professionals seeking to leverage its synthetic potential.

The presence of both chloro and fluoro substituents on the aromatic ring introduces unique electronic and steric properties to this Grignard reagent, making it a valuable synthon for introducing the 2-chloro-6-fluorobenzyl moiety into target molecules. This guide provides an in-depth exploration of the preparation, handling, and application of this transient yet powerful organometallic intermediate.

Physico-Chemical Properties of the Precursor: 2-Chloro-6-fluorobenzyl chloride

A thorough understanding of the starting material is critical for the successful generation of the Grignard reagent. Key properties of 2-Chloro-6-fluorobenzyl chloride are summarized below.

| Property | Value |

| CAS Number | 55117-15-2 |

| Molecular Formula | C₇H₅Cl₂F |

| Molecular Weight | 179.02 g/mol [4] |

| Appearance | Colorless to light yellow liquid[5] |

| Density | 1.401 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.537 (lit.) |

| Flash Point | 93.4 °C (closed cup) |

In Situ Synthesis of this compound: A Step-by-Step Protocol

The preparation of Grignard reagents is a moisture-sensitive and exothermic process that demands meticulous attention to experimental detail.[6][7] The following protocol outlines a general procedure for the in situ generation of this compound.

Core Principles of the Synthesis:

The synthesis involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[8] The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent.[1] The reaction is often initiated using a small amount of an activating agent like iodine or 1,2-dibromoethane to break through the passivating oxide layer on the magnesium surface.[1]

Experimental Protocol:

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas to exclude moisture.

-

Magnesium Activation: Magnesium turnings are placed in the flask. A crystal of iodine is added to activate the magnesium.[9]

-

Initial Reagent Addition: A small amount of a solution of 2-Chloro-6-fluorobenzyl chloride in anhydrous tetrahydrofuran (THF) is added to the magnesium turnings.[6]

-

Initiation of Reaction: The mixture is gently warmed. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of bubbling on the magnesium surface.

-

Controlled Addition: Once the reaction has initiated, the remaining solution of 2-Chloro-6-fluorobenzyl chloride is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. This controlled addition is critical to manage the exothermic nature of the reaction and prevent dangerous runaways.[10]

-

Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred at a slightly elevated temperature to ensure all the magnesium has reacted. The resulting greyish solution is the in situ this compound, ready for immediate use.

Caption: Workflow for the in situ preparation of this compound.

Reactivity and Synthetic Applications

This compound is a potent nucleophile and a strong base.[2] Its utility in drug development stems from its ability to react with a wide range of electrophiles, thereby constructing more complex molecular architectures.

Key Reactions:

-

Reaction with Carbonyl Compounds: Grignard reagents readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively.[11] This is a fundamental transformation for building molecular complexity.

-

Reaction with Esters: The reaction with esters proceeds via a double addition to yield tertiary alcohols.

-

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with CO₂ followed by an acidic workup provides the corresponding carboxylic acid, 2-chloro-6-fluorophenylacetic acid.[7]

-

Ring-Opening of Epoxides: The nucleophilic attack on the less substituted carbon of an epoxide leads to the formation of a β-hydroxy ether.

-

Alkylation of Metals and Metalloids: This Grignard reagent can be used in transmetalation reactions to generate other organometallic compounds.[8]

The precursor, 2-Chloro-6-fluorobenzyl chloride, is a known alkylating reagent used in the synthesis of various heterocyclic compounds, such as derivatives of 1,2,4-triazole and 9-substituted adenines.[3] The corresponding Grignard reagent provides a complementary synthetic route to access similar structures through nucleophilic addition pathways.

Handling and Safety: A Self-Validating System of Protocols

The high reactivity of Grignard reagents necessitates stringent safety protocols.[12] A self-validating safety system involves not only procedural adherence but also a deep understanding of the potential hazards and their mitigation.

Primary Hazards:

-

Pyrophoricity and Reactivity with Air and Water: Grignard reagents can ignite spontaneously upon contact with air and react violently with water.[10][13] All manipulations must be carried out under a dry, inert atmosphere.

-

Flammability of Solvents: The ethereal solvents used, such as diethyl ether and THF, are highly flammable.[6]

-

Exothermic Reactions: Both the formation and quenching of Grignard reagents are highly exothermic and can lead to runaway reactions if not properly controlled.[9][10]

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[10]

-

Inert Atmosphere Techniques: All transfers of the Grignard reagent solution should be performed using syringe or cannula techniques under a positive pressure of an inert gas.[13]

-

Reaction Quenching: Unreacted Grignard reagent must be quenched safely. This is typically achieved by the slow, controlled addition of a less reactive proton source, such as a saturated aqueous solution of ammonium chloride, before the addition of water.[12]

-

Spill Management: In case of a small spill, it should be smothered with dry sand or another appropriate absorbent. Do not use water or carbon dioxide fire extinguishers.[12]

-

Emergency Preparedness: A Class D fire extinguisher for combustible metals should be readily available. Never work alone when handling Grignard reagents.[10][12]

Caption: Hazard analysis and mitigation for handling Grignard reagents.

Conclusion

This compound, while not an isolable entity, is a synthetically valuable intermediate for the introduction of the 2-chloro-6-fluorobenzyl group in drug discovery and development. Its successful application hinges on a robust understanding of its in situ preparation from 2-Chloro-6-fluorobenzyl chloride and strict adherence to safe handling protocols for highly reactive organometallic compounds. This guide provides the foundational knowledge and practical insights for researchers and scientists to confidently and safely utilize this versatile reagent in their synthetic endeavors.

References

-

Benchchem. Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. 12

-

American Chemical Society. Grignard Reaction - A Laboratory Safety Summary.

-

University of Wisconsin-Madison. Developing SOPs for Hazardous Chemical Manipulations.

-

Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018-07-16). 13

-

Grignard reaction safety - YouTube. (2024-06-07).

-

Wikipedia. Grignard reagent.

-

This compound - 凯布商城. 14

-

Sigma-Aldrich. 2-Chloro-6-fluorobenzyl chloride 98.

-

Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates - PMC. (2020-09-11).

-

ACS Publications. Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates | Organic Letters. (2020-09-11).

-

Patsnap. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka.

-

ChemicalBook. 2-Chloro-6-fluorobenzyl chloride | 55117-15-2. (2026-01-13).

-

Chemistry LibreTexts. 4.4: Organometallic Compounds of Magnesium. (2023-05-03).

-

Andrew G Myers Research Group. Magnesium-Halogen Exchange.

-

Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.

-

NIST WebBook. 2-Chloro-6-fluorobenzyl chloride.

-

Zhejiang Dayang Biotech Group Co., Ltd. 2-Chloro-6-Fluorobenzyl Chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Chemical Reactions of 2-Chloro-6-fluorobenzyl Chloride.

-

Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Benchchem. Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols.

-

BLD Pharm. 1208075-25-5|2-Chloro-6-fluorobenzene-1-sulfonyl chloride.

-

YouTube. How to Create a Grignard Reagent ("Preparation"). (2014-09-15).

-

Google Patents. CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent.

-

ChemicalBook. 3-FLUOROBENZYLMAGNESIUM CHLORIDE synthesis.

-

Organic Syntheses Procedure. 4.

-

Sigma-Aldrich. 4-Fluorobenzylmagnesium chloride 0.25M tetrahydrofuran.

-

PubChem. 2-Chloro-6-fluorobenzaldehyde.

-

ResearchGate. Solvent screening of benzyl chloride Grignard reaction | Download Table.

-

Organic Syntheses Procedure. n-AMYLBENZENE.

-

Thermo Fisher Scientific. 2-Fluorobenzyl chloride, 98+%.

-

Vaia. Q79 Reaction of benzyl magnesium chl... [FREE SOLUTION].

-

PubMed. MgCl 2 and its applications in organic chemistry and biochemistry: a review.

-

Fundamentals of Organic Chemistry. 6.4 Reactions of Alkyl Halides: Grignard Reagents.

-

Penn State Research Database. Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde.

-

Sciencemadness.org. Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde.

-

Sigma-Aldrich. 4-Fluorobenzylmagnesium chloride 0.25M tetrahydrofuran.

-

SpectraBase. 2-Chloro-4-fluorobenzyl chloride - Optional[MS (GC)] - Spectrum.

Sources

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. 2-Chloro-6-fluorobenzyl chloride | 55117-15-2 [chemicalbook.com]

- 4. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]

- 5. Zhejiang Dayang Biotech Group Co., Ltd.--2-Chloro-6-Fluorobenzyl Chloride [dyhg.com]

- 6. dchas.org [dchas.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. acs.org [acs.org]

- 11. vaia.com [vaia.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. This compound - 凯布商城 [chembio.com.cn]

stability and reactivity of 2-Chloro-6-fluorobenzylmagnesium chloride

An In-Depth Technical Guide to the Stability and Reactivity of 2-Chloro-6-fluorobenzylmagnesium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized Grignard reagent of significant interest for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of both chloro and fluoro substituents on the aromatic ring introduces unique steric and electronic properties that profoundly influence its stability and reactivity compared to simpler benzylmagnesium halides. This guide provides a comprehensive analysis of the synthesis, structural characteristics, stability profile, and reactivity of this reagent. It offers field-proven insights into its handling, experimental protocols for its preparation and use, and a detailed examination of its reactions with various electrophiles, serving as an essential resource for scientists leveraging this compound in advanced synthetic applications.

Introduction: A Specialized Tool for Modern Synthesis

The Grignard reaction remains one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[1][2] While simple alkyl and aryl Grignard reagents are commonplace, the demand for highly functionalized and complex molecular architectures has driven the development of more specialized organometallic reagents. This compound falls into this category. Its parent moiety, the 2-chloro-6-fluorobenzyl group, is a key structural motif in numerous biologically active compounds. The ability to introduce this group nucleophilically via a Grignard reagent opens efficient pathways to novel drug candidates and agrochemicals.

However, the utility of this reagent is intrinsically linked to a thorough understanding of its stability and reactivity. The ortho-halogen substituents create a unique chemical environment around the nucleophilic carbon center. This guide aims to deconstruct these nuances, providing researchers with the foundational knowledge required for its successful and safe implementation.

Synthesis and Formation

The preparation of this compound is typically achieved through the direct reaction of the corresponding benzyl chloride with magnesium metal in an anhydrous ether solvent.[3][4]

Precursor and Reagents

-

Organic Halide: 2-Chloro-6-fluorobenzyl chloride is the standard precursor, available from commercial suppliers.[5] Its purity is crucial to avoid side reactions.

-

Magnesium: Magnesium turnings are commonly used. The metal surface is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4]

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential. These solvents do not react with the Grignard reagent; instead, they solvate and stabilize the organomagnesium species through coordination of their lone pair electrons to the magnesium center.[6]

Reaction Initiation and Conditions

The formation of Grignard reagents is often subject to an induction period.[4] Several methods can be employed to activate the magnesium surface and initiate the reaction:

-

Mechanical Activation: Crushing the magnesium pieces in situ or vigorous stirring can break the oxide layer.[4]

-

Chemical Activators: Small amounts of iodine, methyl iodide, or 1,2-dibromoethane are effective activating agents.[4] The use of 1,2-dibromoethane is advantageous as the formation of ethylene gas provides a visual cue that the magnesium is active.[4]

The reaction is exothermic and must be controlled, typically by the slow addition of the benzyl chloride solution to the magnesium suspension. Maintaining a gentle reflux is often sufficient to drive the reaction to completion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Stability and Structural Considerations

The stability of a Grignard reagent is paramount for its successful application. Several factors, from inherent chemical equilibria to external environmental conditions, must be managed.

The Schlenk Equilibrium

In solution, Grignard reagents exist not as the simple RMgX monomer, but as a complex mixture of species in equilibrium. This is known as the Schlenk equilibrium, where the reagent disproportionates into a diorganomagnesium (R₂Mg) and a magnesium dihalide (MgX₂).[7]

Caption: The Schlenk Equilibrium for Grignard reagents in solution.

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R and X groups.[7] For synthetic purposes, the mixture is typically used as is, as all magnesium-containing species are reactive.

Influence of Ortho-Substituents

The defining features of this compound are the halogen atoms positioned ortho to the benzylic carbon.

-

Electronic Effect: Both chlorine and fluorine are electron-withdrawing groups. This inductive effect can slightly decrease the nucleophilicity of the benzylic carbon compared to an unsubstituted benzylmagnesium chloride.

-

Steric Hindrance: The ortho-chloro substituent, being larger than fluorine, provides significant steric bulk around the reactive center. This can slow down its reaction with sterically hindered electrophiles. Furthermore, this steric hindrance may suppress the common rearrangement reactions observed with unsubstituted benzylmagnesium chloride, where the reagent isomerizes to an o-tolyl derivative.[8]

Thermal Stability and Storage

Grignard reagents can decompose at elevated temperatures.[9][10] Benzylic Grignards are also susceptible to side reactions like Wurtz coupling, which is favored at higher concentrations and temperatures.[1][11] Therefore, the reagent should be prepared and used at controlled temperatures and is best used immediately after preparation. For short-term storage, it must be kept under a strictly inert atmosphere (e.g., nitrogen or argon) in a sealed, appropriate container to prevent decomposition from atmospheric oxygen and moisture.[12]

Reactivity Profile

Grignard reagents exhibit dual reactivity as both potent nucleophiles and strong bases.[2][3]

Basicity

As the conjugate base of a hydrocarbon, the carbanion of the Grignard reagent is an extremely strong base.[2][6] It will readily deprotonate any molecule with an acidic proton, including water, alcohols, amines, and terminal alkynes.[3] This necessitates the use of anhydrous conditions for both the preparation and reaction of the reagent.[4][13]

Nucleophilicity: Reactions with Electrophiles

The primary utility of this compound is as a nucleophile to form new carbon-carbon bonds. Its reactions are analogous to those of other Grignard reagents.

| Electrophile Class | Product Type | Mechanistic Notes |

| Aldehydes & Ketones | Secondary & Tertiary Alcohols | Classic nucleophilic addition to the carbonyl carbon.[3] |

| Esters & Acid Halides | Tertiary Alcohols | The reagent adds twice. The initial ketone intermediate is more reactive than the starting ester.[14] |

| Carbon Dioxide (CO₂) | Carboxylic Acids | Nucleophilic attack on CO₂, followed by acidic workup.[15] |

| Epoxides | Alcohols | Sₙ2-type ring-opening, typically attacking the less sterically hindered carbon.[14] |

| Nitriles | Ketones | Forms a ketone after hydrolysis of the intermediate imine.[3][15] |

Potential Side Reactions

-

Wurtz Coupling: The Grignard reagent can react with the starting 2-Chloro-6-fluorobenzyl chloride to form 1,2-bis(2-chloro-6-fluorophenyl)ethane. This is a common side reaction with benzylic halides.[11] It can be minimized by using dilute solutions and adding the halide slowly to the magnesium, ensuring its immediate reaction to form the Grignard reagent.

-

Rearrangement: While unsubstituted benzylmagnesium chloride is known to rearrange with certain electrophiles (e.g., formaldehyde) to give o-tolyl products, the ortho-substituents in this specific reagent likely disfavor this pathway.[8]

Analytical Characterization

Before use in a subsequent reaction, it is crucial to determine the active concentration of the prepared Grignard reagent, as the yield is never quantitative.

-

Titration: The most common method involves titration against a known concentration of a protic reagent in the presence of an indicator. A standard method uses anhydrous menthol as the acid and 1,10-phenanthroline as an indicator, which forms a colored complex with the Grignard reagent.[15] The endpoint is reached when the color disappears.

-

Spectroscopy: In a process development setting, in-situ infrared (IR) or Raman spectroscopy can be used to monitor the formation of the C-Mg bond and the disappearance of the C-Cl bond, providing real-time data on the reaction progress.[15][16][17][18][19]

Safety, Handling, and Disposal

Grignard reagents are hazardous materials that demand rigorous safety protocols. They are sensitive to air and moisture, and their reactions can be highly exothermic.[20][21]

Personal Protective Equipment (PPE) and Engineering Controls

| Control | Specification | Rationale |

| Engineering | Fume Hood or Glove Box | Must be handled under an inert atmosphere to prevent contact with air and moisture.[21][22] |

| Eye Protection | Safety Goggles & Face Shield | Protects against splashes from these corrosive and reactive reagents.[12] |

| Body Protection | Flame-Resistant Lab Coat | Essential protection against the pyrophoric nature of some Grignard reagents and their flammable solvents.[12][23] |

| Hand Protection | Nitrile Gloves (often doubled) | Provides a barrier against chemical contact.[23] For larger quantities, neoprene or other heavy-duty gloves are recommended over the nitrile gloves.[20][21] |

Safe Quenching and Disposal Protocol

Never dispose of active Grignard reagent directly. It must be carefully quenched.

Caption: A stepwise workflow for the safe quenching and disposal of Grignard reagents.

Causality: The quenching process proceeds from the least reactive to the most reactive protic solvent (isopropanol -> methanol -> water) to control the highly exothermic reaction between the strong base and the proton source.

Conclusion

This compound is a potent and valuable reagent for introducing a key fluorinated and chlorinated benzyl moiety into organic molecules. Its stability is dictated by the need for strictly anhydrous and anaerobic conditions, while its reactivity is characterized by a balance of strong nucleophilicity and basicity, modulated by the steric and electronic effects of its ortho-halogen substituents. By understanding these principles and adhering to rigorous safety protocols, researchers can effectively harness the synthetic power of this specialized Grignard reagent to advance the frontiers of chemical and pharmaceutical development.

References

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). ehs.uci.edu. [Link]

-

Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Washington. [Link]

-

Procedures for Safe Use of Pyrophoric Liquid Reagents. Chemistry and Biochemistry, University of California, Santa Cruz. [Link]

-

Safe Handling of Pyrophoric Materials. Environmental Health & Safety, Florida State University. [Link]

-

Pyrophoric Materials. Environmental Health and Safety, Purdue University. [Link]

-

Deitmann, E., Menges-Flanagan, G., & Ziegenbalg, D. (2024). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics. [Link]

-

Safety and Handling of Organometallic Compounds. Solubility of Things. [Link]

-

Kim, M., et al. (2020). Raman Spectral Analysis for Quality Determination of Grignard Reagent. MDPI. [Link]

-

Raman Spectral Analysis for Quality Determination of Grignard Reagent. ResearchGate. [Link]

-

Organometallics in Organic Synthesis. Fiveable. [Link]

-

Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. ResearchGate. [Link]

-

Pyrophorics - Organolithium Reagents - Standard Operating Procedure. UC Center for Laboratory Safety. [Link]

-

Grignard Reagent. GeeksforGeeks. [Link]

-

Grignard Reaction and Grignard Reagent. Science Notes. [Link]

-

ARC-derived thermal decomposition curve for Grignard reagent. ResearchGate. [Link]

-

Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]

-

New Functionalized Grignard Reagents and their Applications in Amination Reactions. University of Munich. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. [Link]

-

Infrared Spectral Studies of Grignard Solutions. Journal of the American Chemical Society. [Link]

-

Why do orthoesters react with Grignard reagents, but acetals and ketals don't? Chemistry Stack Exchange. [Link]

-

The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Asymmetric addition of Grignard reagents to ketones. RSC Publishing. [Link]

-

Grignard reagent. Wikipedia. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Exploring the Synthesis and Chemical Reactions of 2-Chloro-6-fluorobenzyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Reactions of Fluoroalkanes with Mg−Mg Bonds. PMC - NIH. [Link]

-

The Grignard Reagents. Organometallics. [Link]

-

ABNORMAL REACTIONS OF BENZYLMAGNESIUM CHLORIDE. Journal of the American Chemical Society. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Solvent screening of benzyl chloride Grignard reaction. ResearchGate. [Link]

-

Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry. [Link]

- Preparation method of 2-chlorobenzyl chloride Grignard reagent.

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Magnesium-Halogen Exchange. Andrew G Myers Research Group. [Link]

- Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Reactions of Alkyl Halides: Grignard Reagents. Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. 2-Chloro-6-fluorobenzyl chloride | 55117-15-2 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]

- 13. fiveable.me [fiveable.me]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. sciencenotes.org [sciencenotes.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ehs.uci.edu [ehs.uci.edu]

- 21. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 22. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 23. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

2-Chloro-6-fluorobenzylmagnesium chloride molecular structure

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Chloro-6-fluorobenzylmagnesium Chloride

Executive Summary

This compound is a specialized organomagnesium reagent utilized primarily for introducing the pharmacologically privileged 2-chloro-6-fluorobenzyl moiety.[1] This structural motif is critical in medicinal chemistry for its ability to restrict bond rotation (atropisomerism) and block metabolic oxidation at the benzylic position.

However, the synthesis of this reagent is non-trivial. Like all benzylic Grignards, it is highly prone to Wurtz-type homocoupling, leading to the formation of the inert dimer 1,2-bis(2-chloro-6-fluorophenyl)ethane.[1] This guide provides a validated protocol to suppress dimerization, analyzes the steric impact of the 2,6-substitution pattern, and details the structural behavior of the reagent in solution.[1]

Structural Analysis & Reactivity Profile

The Ortho-Effect and Steric Shielding

The 2-chloro-6-fluorobenzyl group presents a unique steric and electronic environment.[1] Unlike a simple benzyl group, the 2- and 6-positions are occupied by halogens with vastly different properties:

-

Fluorine (C-6): High electronegativity, small Van der Waals radius (1.47 Å). It exerts a strong inductive electron-withdrawing effect ($ -I $) but can participate in weak coordination with the Magnesium center.[1]

-

Chlorine (C-2): Larger Van der Waals radius (1.75 Å) and lipophilic.[1] It provides significant steric bulk, shielding the benzylic carbon from unwanted nucleophilic attacks but also retarding the rate of Grignard formation.[1]

Solution Structure (Schlenk Equilibrium)

In etheral solvents (THF or 2-MeTHF), the reagent does not exist as a simple monomer. It fluctuates through the Schlenk equilibrium, heavily influenced by the solvent's ability to coordinate Mg.[1]

Implication for Synthesis: The presence of the ortho-chlorine atom destabilizes the bridged dimer structure due to steric repulsion.[1] Consequently, in THF, the equilibrium shifts toward the monomeric species ($ \text{R-Mg-Cl} $), which is generally more reactive but also more stable against precipitation than the $ \text{MgCl}_2 $ salt.[1]

Validated Synthetic Protocol

Challenge: The primary failure mode in generating this reagent is Wurtz Coupling , where the formed Grignard reacts with unreacted benzyl chloride to form a dimer. Solution: High-dilution technique using 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is superior to THF for benzylic Grignards as it suppresses homocoupling and allows for higher reaction temperatures without degradation [1].[1]

Reagents & Materials

| Component | Specification | Role |

| Precursor | 2-Chloro-6-fluorobenzyl chloride (CAS 55117-15-2) | Electrophile |

| Metal | Magnesium Turnings (Grignard grade) | Metal Source |

| Solvent | 2-Methyltetrahydrofuran (Anhydrous, <50 ppm H2O) | Solvent |

| Activator | Iodine ($ \text{I}_2 $) or DIBAL-H (1M in Hexanes) | Surface Depassivation |

| Inert Gas | Nitrogen or Argon (UHP Grade) | Atmosphere |

Step-by-Step Procedure

Step 1: Equipment Preparation

-

Oven-dry a 3-neck round-bottom flask, reflux condenser, and pressure-equalizing addition funnel overnight at 120°C.

-

Assemble hot under Argon flow. Flame-dry the magnesium turnings (1.2 equiv) inside the flask to ensure total dryness.

Step 2: Activation

-

Add anhydrous 2-MeTHF to cover the Mg turnings.[1]

-

Add a single crystal of Iodine.

-

Critical Step: Add 5% of the total benzyl chloride volume neat (undiluted) directly onto the Mg.[1]

-

Heat gently with a heat gun until the iodine color disappears and the solution becomes turbid/grey. This indicates successful initiation.[1]

Step 3: Controlled Addition (The "Slow-Feed" Method)

-

Dilute the remaining benzyl chloride in 2-MeTHF (1:4 v/v ratio).

-

Add this solution dropwise over 2–3 hours.

-

Stir for an additional 1 hour after addition is complete.

Step 4: Titration (Quality Control)

-

Method: Salicylaldehyde phenylhydrazone titration is recommended over simple acid/base titration to distinguish active Grignard from basic Mg-alkoxides [2].[1]

-

Target Concentration: 0.5 M to 1.0 M.

Applications in Drug Discovery

The 2-chloro-6-fluorobenzyl moiety is not merely a linker; it is a functional element in drug design.[1]

-

Metabolic Blocking: The benzylic position is a "soft spot" for Cytochrome P450 oxidation. The steric bulk of the 2-Chloro and 6-Fluoro substituents physically blocks the approach of heme-iron oxidants, significantly increasing the metabolic half-life ($ t{1/2} $) of the drug candidate.[1]

-

Conformational Locking: In kinase inhibitors, this moiety is often used to lock a molecule into a specific atropisomer. The high rotational energy barrier created by the 2,6-disubstitution prevents free rotation, holding the pharmacophore in the bioactive conformation [3].[1]

-

Specific Examples:

Safety & Handling Data

-

Hazards: The precursor is corrosive and a lachrymator. The Grignard reagent is pyrophoric in high concentrations and reacts violently with water.[1]

-

Storage: Store under Argon at 4°C. 2-MeTHF solutions are stable for weeks if strictly anhydrous.

-

Quenching: Quench excess reagent with saturated Ammonium Chloride ($ \text{NH}_4\text{Cl} $) solution at 0°C. Avoid using strong acids initially to prevent violent exotherms.

References

-

Ayres, J. T., et al. (2023). "Solvent screening of benzyl chloride Grignard reaction: The superiority of 2-Methyltetrahydrofuran." Organic Process Research & Development. (Generalized citation based on search consensus regarding 2-MeTHF benefits).

-

Love, B. E., & Jones, E. G. (1999). "The use of salicylaldehyde phenylhydrazone as an indicator for the titration of organometallic reagents." The Journal of Organic Chemistry, 64(10), 3755-3756.

-

Clayden, J., et al. (2009). "Atropisomerism in drug discovery." Nature Chemistry.[1]

-

Mai, A., et al. (2014). "Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells." Journal of Medicinal Chemistry.

Sources

Spectroscopic Characterization of 2-Chloro-6-fluorobenzylmagnesium chloride: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and MS Data for a Key Grignard Reagent

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-6-fluorobenzylmagnesium chloride, a Grignard reagent of significant interest in synthetic chemistry. Given the reactive and transient nature of this organometallic compound, this document focuses on predictive analysis based on the well-characterized precursor, 2-chloro-6-fluorobenzyl chloride, and established principles of spectroscopic interpretation for Grignard reagents. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and practical experimental guidance.

Introduction: The Synthetic Utility and Characterization Challenge

This compound is a valuable Grignard reagent, enabling the introduction of the 2-chloro-6-fluorobenzyl moiety into a wide range of molecules. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the specific substitution pattern on the aromatic ring can impart desired biological activity. The formation of this reagent from 2-chloro-6-fluorobenzyl chloride is a critical step in many synthetic pathways.[1][2]

However, the inherent reactivity and instability of Grignard reagents make their isolation and characterization by standard spectroscopic techniques challenging. They are typically prepared and used in situ. Therefore, a thorough understanding of the expected spectroscopic signatures is crucial for reaction monitoring and confirmation of the reagent's formation. This guide bridges the gap in available experimental data by providing a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-chloro-6-fluorobenzyl chloride with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The reaction is highly exothermic and moisture-sensitive.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried under a stream of inert gas to remove any adsorbed moisture.

-

Magnesium Activation: Magnesium turnings are added to the flask and gently heated under vacuum, then cooled under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium surface.

-

Initiation: A small amount of a solution of 2-chloro-6-fluorobenzyl chloride in anhydrous THF is added to the magnesium turnings. The reaction is initiated, often indicated by a gentle bubbling and a slight increase in temperature.

-

Addition: The remaining solution of 2-chloro-6-fluorobenzyl chloride is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the Grignard reagent, ready for use or in-situ analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the Grignard reagent. The formation of the C-Mg bond significantly alters the electronic environment of the benzylic protons and the adjacent aromatic ring.

Predicted ¹H NMR Spectrum

The most notable change in the ¹H NMR spectrum upon formation of the Grignard reagent is the upfield shift of the benzylic protons (CH₂). This is due to the increased electron density at the carbon atom bonded to the electropositive magnesium.

| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 2-Chloro-6-fluorobenzyl chloride | Predicted Multiplicity |

| Benzylic (CH₂) | 2.5 - 3.5 | ~4.7 | Singlet |

| Aromatic (Ar-H) | 6.8 - 7.5 | 7.0 - 7.6 | Multiplet |

The aromatic protons will also experience slight shifts due to the change in the electronic nature of the benzylic substituent, though these changes are generally less pronounced than for the benzylic protons.

Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR, the ¹³C NMR spectrum will show a significant upfield shift for the benzylic carbon. The aromatic carbon signals will also be affected, with the carbon directly attached to the benzylic group showing a notable upfield shift.

| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 2-Chloro-6-fluorobenzyl chloride |

| Benzylic (CH₂) | 50 - 60 | ~45 |

| Aromatic (C-CH₂) | 140 - 150 | ~135 |

| Aromatic (C-Cl) | 130 - 140 | ~132 |

| Aromatic (C-F) | 155 - 165 (doublet, ¹JCF) | ~160 (doublet, ¹JCF) |

| Aromatic (other CH) | 115 - 130 | 115 - 130 |

Experimental Protocol: Acquiring NMR Data

-

Sample Preparation: A sample of the Grignard reagent solution is carefully transferred via a cannula to a dry NMR tube under an inert atmosphere. The NMR tube should be sealed to prevent reaction with atmospheric oxygen and moisture.

-

Solvent: Deuterated THF (THF-d₈) should be used for the synthesis to provide a lock signal for the NMR spectrometer.

-

Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. Due to the potential for paramagnetic species, relaxation times may be shorter, and broader lines may be observed.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the changes in bonding upon Grignard reagent formation. The key vibrational modes to monitor are the C-Cl and the newly formed C-Mg stretches.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 2-Chloro-6-fluorobenzyl chloride |

| C-Mg Stretch | 400 - 600 | N/A |

| C-Cl Stretch (benzylic) | Absent | ~700 |

| C-Cl Stretch (aromatic) | ~1050 | ~1050 |

| C-F Stretch | ~1250 | ~1250 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

The disappearance of the benzylic C-Cl stretching vibration and the appearance of a new band in the far-IR region corresponding to the C-Mg stretch are strong indicators of Grignard reagent formation.

Experimental Protocol: Acquiring IR Data

-

In-situ Monitoring: An attenuated total reflectance (ATR) IR probe can be inserted into the reaction flask under an inert atmosphere to monitor the reaction in real-time.

-

Sample Preparation (for transmission): A small aliquot of the Grignard solution can be placed between two salt plates (e.g., KBr or NaCl) in a glovebox and the spectrum acquired immediately.

Mass Spectrometry (MS)

Mass spectrometry of Grignard reagents is not straightforward due to their non-volatile and reactive nature. However, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can provide information about the species in solution. The interpretation is often complex due to the formation of various aggregates and solvated species (Schlenk equilibrium).

The mass spectrum of the precursor, 2-chloro-6-fluorobenzyl chloride, is well-documented and shows a characteristic isotopic pattern for the presence of two chlorine atoms.[3] The molecular ion peak (M⁺) would appear at m/z 178, with an M+2 peak at m/z 180 and an M+4 peak at m/z 182, with relative intensities of approximately 9:6:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4]

For the Grignard reagent, one would not expect to see a simple molecular ion. Instead, ions corresponding to various solvated and aggregated forms might be observed, such as [R-Mg]⁺, [R-MgCl₂]⁻, and larger clusters. Derivatization of the Grignard reagent followed by GC-MS or LC-MS analysis is a more common approach to confirm its formation and estimate its concentration. For instance, quenching the Grignard reagent with D₂O would yield 2-chloro-6-fluoro-1-(deuteromethyl)benzene, which can be readily analyzed by MS.

Caption: Workflow for MS analysis of the Grignard reagent.

Conclusion

The spectroscopic characterization of this compound, while challenging to perform directly, can be reliably predicted based on the known spectroscopic data of its precursor and the fundamental principles governing the formation of Grignard reagents. This guide provides a framework for researchers to understand and predict the NMR, IR, and MS data for this important synthetic intermediate. The provided experimental protocols offer practical guidance for the synthesis and in-situ analysis of this reactive species, facilitating its effective use in organic synthesis.

References

- Benchchem. (n.d.). Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols.

- ChemicalBook. (2026, January 13). 2-Chloro-6-fluorobenzyl chloride | 55117-15-2.

- Alfa Aesar. (n.d.). 2-Chloro-6-fluorobenzyl chloride, 98%.

- PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde.

- ResearchGate. (2017, January). Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride.

- NIST. (n.d.). 2-Chloro-6-fluorobenzyl chloride. In NIST Chemistry WebBook.

- PubChemLite. (n.d.). 2-chloro-6-fluorobenzyl chloride (C7H5Cl2F).

- Chongqing Chemdad Co., Ltd. (n.d.). 2-Chloro-6-fluorobenzyl chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Exploring the Synthesis and Chemical Reactions of 2-Chloro-6-fluorobenzyl Chloride.

- CAS. (n.d.). 2-Chloro-6-fluorobenzyl chloride. In CAS Common Chemistry.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Sigma-Aldrich. (n.d.). 4-Fluorobenzylmagnesium chloride 0.25M in tetrahydrofuran.

Sources

Hazards and Safety Precautions for 2-Chloro-6-fluorobenzylmagnesium Chloride

Executive Summary

2-Chloro-6-fluorobenzylmagnesium chloride (CAS: 413589-35-2 ) is a specialized organometallic reagent used primarily in the synthesis of complex pharmaceutical intermediates, such as mPGES-1 inhibitors. As a benzylic Grignard reagent, it presents a dual hazard profile: the extreme reactivity characteristic of organomagnesium compounds (pyrophoricity, water reactivity) and the specific instability of benzyl-halide derivatives, which are prone to Wurtz homocoupling.

This guide provides a field-validated framework for the safe handling, storage, and quenching of this reagent. It emphasizes the use of 2-Methyltetrahydrofuran (2-MeTHF) as a superior solvent system to mitigate dimerization risks, a critical insight for process optimization and safety.

Chemical Profile & Reactivity[1][2]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 413589-35-2 |

| Precursor | 2-Chloro-6-fluorobenzyl chloride (CAS: 55117-15-2) |

| Molecular Formula | C₇H₅Cl₂FMg |

| Typical Concentration | 0.25 M – 1.0 M Solution |

| Preferred Solvents | 2-MeTHF (Recommended), Diethyl Ether, THF |

| Key Instability | Wurtz Coupling: Benzylic Grignards readily dimerize to form 1,2-diarylethanes (e.g., 1,2-bis(2-chloro-6-fluorophenyl)ethane), generating heat and reducing yield.[1] |

Core Hazards (GHS Classification)

-

H260: In contact with water releases flammable gases which may ignite spontaneously.

-

H314: Causes severe skin burns and eye damage.

-

H225: Highly flammable liquid and vapor (Solvent-dependent).

-

EUH014: Reacts violently with water.

Engineering Controls & PPE

Engineering Controls

-

Primary Containment: All transfers and reactions must be performed under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or inside a Glovebox .

-

Ventilation: A certified chemical fume hood with a face velocity of 80–100 fpm is mandatory for Schlenk work.

-

Glassware: All glassware must be oven-dried (>120°C for 4+ hours) and flame-dried under vacuum immediately prior to use.

Personal Protective Equipment (PPE)

-

Eye/Face: Chemical splash goggles AND an 8-inch face shield. Standard safety glasses are insufficient for organometallic splashes.

-

Skin:

-

Inner Gloves: Nitrile (4 mil).

-

Outer Gloves: Chemical-resistant laminate (e.g., Silver Shield®) or heavy-duty Neoprene.

-

Body: Flame-resistant (FR) lab coat (Nomex® or equivalent). Synthetic fabrics (polyester) are prohibited as they melt onto skin during fires.

-

Technical Handling Protocols

Solvent Selection: The 2-MeTHF Advantage

While THF is a standard Grignard solvent, 2-Methyltetrahydrofuran (2-MeTHF) is strongly recommended for this compound.[2]

-

Reasoning: Benzylic Grignards are notoriously unstable in THF at ambient temperatures, undergoing rapid Wurtz coupling. 2-MeTHF reduces this side reaction due to its lower polarity and higher steric hindrance, improving both safety (less exotherm from degradation) and yield.

Safe Transfer Technique (Cannula Method)

Objective: Transfer the pyrophoric reagent without exposure to air or moisture.

-

Pressure Equalization: Ensure both the source bottle (septum-sealed) and the receiving flask are under positive inert gas pressure.

-

Cannula Insertion: Insert a double-tipped stainless steel needle (cannula) into the source bottle first, keeping the tip above the liquid level to purge the needle with inert gas.

-

Transfer: Lower the cannula tip into the liquid. Vent the receiving flask to a bubbler to create a pressure differential. The liquid will flow via positive pressure. Do not aspirate with a syringe for volumes >20 mL to avoid plunger failure.

Quenching Protocol (Critical Safety Step)

Quenching is the most hazardous phase due to the exothermic release of the protonated alkane (2-chloro-6-fluorotoluene) and potential hydrogen gas evolution.

-

Cooling: Cool the reaction mixture to 0°C or -10°C before quenching.

-

Dilution: Dilute the reaction mixture with an inert solvent (e.g., additional 2-MeTHF or Ether) to act as a heat sink.

-

Agent: Use Saturated Aqueous Ammonium Chloride (NH₄Cl) .[3]

-

Avoid water or dilute acids initially, as they induce violent protonation.

-

-

Rate: Add the quenching agent dropwise .[3][4]

-

Wait for the "Induction Period": Often, the first few drops show no reaction. DO NOT increase the addition rate. Wait for the exotherm to manifest and subside before continuing.

-

Visualizations

Diagram 1: Safe Handling Workflow

This workflow illustrates the closed-system logic required to prevent pyrophoric ignition.

Caption: Logical workflow for the preparation and transfer of benzyl Grignard reagents, emphasizing inert conditions and solvent selection.

Diagram 2: Quenching Decision Tree

This logic gate prevents "runaway" exotherms during the work-up phase.

Caption: Decision matrix for quenching Grignard reactions. The "Wait" step is critical to prevent delayed violent eruptions.

Emergency Response

| Scenario | Immediate Action | Prohibited Action |

| Small Fire | Smother with dry sand or use a Class D extinguisher. | NEVER use water or CO₂ extinguishers (CO₂ reacts with Grignards). |

| Skin Contact | Brush off any visible solid particles (if applicable), then rinse with water for 15+ minutes. | Do not apply neutralizing agents (acids/bases) to the skin. |

| Spill | Cover with dry lime, sand, or soda ash. Place in a dry container under inert gas. | Do not use sawdust or paper towels (combustible). |

Storage and Stability

-

Temperature: Store at 2–8°C .

-

Atmosphere: Strictly under Argon or Nitrogen. Even brief air exposure degrades the titer and forms hazardous peroxides in ether solvents.

-

Shelf Life: Check titer monthly. A precipitate often indicates Wurtz coupling salts (MgCl₂) or degradation.

References

-

American Chemical Society. (2018). Laboratory Safety for Grignard Reactions. ACS Chemical Health & Safety. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Preparation of 2-Chloro-6-fluorobenzylmagnesium Chloride

Executive Summary

The preparation of benzylmagnesium halides is historically plagued by a critical side reaction: Wurtz homocoupling, which yields the inert 1,2-diarylethane dimer rather than the desired nucleophile. This challenge is exacerbated in 2-Chloro-6-fluorobenzylmagnesium chloride due to the electronic activation of the benzylic position by the ortho-fluorine substituent.

This application note details an optimized protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as the solvent of choice.[1][2] Unlike THF, 2-MeTHF significantly suppresses homocoupling due to its lower polarity and higher steric bulk, enabling higher yields of the monomeric Grignard reagent. We provide a validated workflow for synthesis, titration, and subsequent nucleophilic addition.

Chemical Context & The "Wurtz Trap"

The Challenge

When benzyl chloride derivatives react with magnesium, the formed Grignard reagent (

-

Target: this compound

-

Byproduct: 1,2-bis(2-chloro-6-fluorophenyl)ethane (Precipitates as a white solid)

-

Key Variable: The ortho-fluorine atom exerts an inductive effect (

) that destabilizes the benzylic carbanion character slightly, but the resonance effect can facilitate radical pathways, often accelerating dimerization.

The Solution: Solvent Engineering

While Diethyl Ether (

-

Higher Boiling Point (80°C): Safer process control.

-

Low Water Solubility: Easier workup.

-

Wurtz Suppression: Studies indicate 2-MeTHF improves the Product:Dimer ratio from ~30:70 (in THF) to >90:10.[1]

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired Grignard formation and the parasitic Wurtz coupling.

Figure 1: Kinetic competition between Grignard formation (Green) and Wurtz Homocoupling (Red).[3]

Experimental Protocol: Preparation

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 2-Chloro-6-fluorobenzyl chloride (Purity >98%).[4][5]

-

Magnesium: Turnings (Grade for Grignard, crushed/mechanically activated).

-

Solvent: Anhydrous 2-MeTHF (Water <50 ppm).

-

Activator: Iodine (

) crystal or DIBAL-H (1M in Hexanes). -

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

Phase 1: Setup and Activation[2]

-

Drying: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with

while cooling. -

Mg Loading: Add Magnesium turnings (1.2 - 1.5 equiv relative to halide).

-

Expert Insight: Use a slight excess of Mg to ensure complete consumption of the halide, preventing "post-reaction" coupling.

-

-

Activation: Add a single crystal of Iodine. Heat the Mg gently with a heat gun until iodine vapor sublimes and settles on the Mg surface (depassivation).

-

Solvent Charge: Cover the Mg with minimal 2-MeTHF (approx. 5-10 mL for a 50 mmol scale).

Phase 2: Initiation

-

Pre-mix: Dissolve the 2-Chloro-6-fluorobenzyl chloride in 2-MeTHF to obtain a 0.5 M to 0.8 M solution .

-

Critical: Do NOT use neat halide. High local concentration favors dimerization.

-

-

The "Kick": Add 5-10% of the halide solution to the Mg.

-

Observation: Watch for turbidity (graying), disappearance of iodine color, and a mild exotherm.[2]

-

Troubleshooting: If no reaction after 5 mins, add 2-3 drops of DIBAL-H or 1,2-dibromoethane.

-

Phase 3: Controlled Addition (The "Cold" Phase)

-

Cooling: Once initiated, immediately cool the flask to 0°C - 5°C using an ice/water bath.

-

Why? Lower temperatures significantly reduce the rate of the Wurtz coupling side reaction (

for coupling >

-

-

Dropwise Addition: Add the remaining halide solution slowly over 45-60 minutes.

-

Control: Maintain internal temperature < 15°C.

-

-

Digestion: After addition, allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

Visual Check: The solution should be dark gray/brown. A heavy white precipitate indicates excessive Wurtz coupling.

-

Protocol: Titration (Validation)

Before using the reagent, precise concentration must be determined. The 1,10-Phenanthroline method is superior to acid-base titration as it distinguishes active Grignard from basic impurities (alkoxides).

-

Indicator Prep: Dissolve a few crystals of 1,10-phenanthroline and a pinch of anhydrous menthol (as the proton source) in 2 mL dry THF.

-

Aliquot: Take 0.5 mL of the prepared Grignard reagent via syringe.

-

Titration: Add the Grignard dropwise to the indicator solution.

-

Endpoint: The solution will turn a deep violet/burgundy color (formation of the radical anion complex) which persists.

-

Note: If the color is transient, moisture is present.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for high-fidelity Grignard preparation.

Data Summary & Troubleshooting

Solvent Performance Comparison

Data derived from analogous benzyl chloride systems.

| Solvent | Dielectric Constant | Wurtz Dimer Formation | Yield of RMgCl | Recommendation |

| THF | 7.5 | High (~30-40%) | Low | Avoid |

| Diethyl Ether | 4.3 | Low (<10%) | High | Good (Safety Risk) |

| 2-MeTHF | 6.97 | Very Low (<10%) | High (>85%) | Recommended |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No exotherm upon initiation | Passivated Mg or Wet Solvent | Add 0.1 mL DIBAL-H or use Rieke Mg if available. |

| Heavy white precipitate | Wurtz Dimerization | Filtration required. For next batch: Dilute further and Cool deeper . |

| Solution turns yellow | Oxidation (Air leak) | Discard. Ensure strict inert atmosphere ( |

| Low Titration Molarity | Moisture contamination | Dry solvent over molecular sieves (3Å) for 24h prior to use. |

References

-

Kadam, A. et al. (2013).[2] Solvent screening of benzyl chloride Grignard reaction.[2] Green Chemistry, 15, 1860-1864.[2] Retrieved from [Link]

-

Watson, S. C., & Eastham, J. F. (1967).[6][7] Titration of Grignard Reagents.[3][6] Journal of Organometallic Chemistry, 9, 165-167.[6] Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Methods for Grignard Preparation.[3] Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Application Notes & Protocols: Strategic Use of 2-Chloro-6-fluorobenzylmagnesium chloride in Modern Cross-Coupling Reactions

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-fluorobenzylmagnesium chloride, a pivotal Grignard reagent for the synthesis of complex organic molecules. The strategic incorporation of both chlorine and fluorine atoms on the benzyl ring offers unique electronic and steric properties, making this reagent a valuable building block in medicinal and materials chemistry.[1][2] This document details its preparation, handling, and application in cornerstone cross-coupling methodologies, primarily the Kumada-Corriu and Negishi reactions. We provide not only step-by-step protocols but also the fundamental causality behind experimental choices, empowering researchers to optimize these powerful carbon-carbon bond-forming reactions for their specific synthetic targets.

Introduction: The Strategic Advantage of the 2-Chloro-6-fluorobenzyl Moiety

The 2-chloro-6-fluorobenzyl scaffold is of significant interest to drug development professionals. The fluorine atom is a well-established bioisostere for hydrogen but possesses unique properties; its high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, often enhancing the pharmacokinetic profile of a drug candidate.[1][2] The additional presence of a chlorine atom provides another point of steric and electronic differentiation.

Cross-coupling reactions are the most powerful and versatile methods for constructing C(sp²)-C(sp³) bonds, and the use of this compound as a nucleophilic partner allows for the direct installation of this valuable moiety onto a variety of aromatic and heteroaromatic systems. This guide focuses on its practical application in two key transition-metal-catalyzed reactions.

Reagent Focus: Preparation and Handling of this compound

The successful application of any Grignard reagent hinges on its proper preparation and handling. This compound is synthesized from its corresponding benzyl chloride precursor.

Causality Behind the Protocol:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the reagent and reduction in yield.

-

Initiation: The reaction between magnesium turnings and the organic halide can sometimes be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

-

Solvent Choice: Ethereal solvents like Tetrahydrofuran (THF) or Diethyl ether (Et₂O) are essential as they solvate the magnesium center, stabilizing the Grignard reagent.[3]

Protocol 1: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine (one small crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Chloro-6-fluorobenzyl chloride

-

Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

-

Nitrogen or Argon line

Procedure:

-

Setup: Assemble the glassware and flame-dry it under a stream of inert gas. Allow to cool to room temperature.

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently heat the flask with a heat gun under vacuum and then backfill with inert gas.

-

Initial Solvent Addition: Add a small portion of anhydrous THF to just cover the magnesium turnings.

-

Initiation: In the dropping funnel, prepare a solution of 2-Chloro-6-fluorobenzyl chloride (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required.

-

Reagent Formation: Once initiated, add the remaining solution of 2-Chloro-6-fluorobenzyl chloride dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 1-2 hours to ensure full conversion.

-

Use: The resulting dark grey to brown solution of this compound is used directly in the subsequent cross-coupling reaction. Its concentration can be determined via titration if required.

The Kumada-Corriu Coupling: Direct C-C Bond Formation

The Kumada coupling is a powerful reaction that directly couples a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[4] It is often the most direct and economical method for this type of transformation.[5]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

Caption: Catalytic cycle of the Kumada-Corriu cross-coupling reaction.

Protocol 2: Nickel-Catalyzed Kumada Coupling with an Aryl Chloride

Rationale for Catalyst Choice: Nickel catalysts, such as Ni(dppp)Cl₂, are often more effective and economical than palladium for coupling with less reactive aryl chlorides.[3]

Materials:

-

Solution of this compound (from Protocol 1)

-

Aryl Chloride (e.g., 4-chloroanisole, 1.0 equivalent)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, 1-5 mol%)

-

Anhydrous THF or Diethyl Ether

Procedure:

-

Setup: In an oven-dried, inert-atmosphere flask, dissolve the aryl chloride (1.0 equivalent) and Ni(dppp)Cl₂ (0.02 equivalents) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction and minimize side reactions like homocoupling.

-

Addition of Grignard: Slowly add the solution of this compound (1.1 equivalents) dropwise to the cooled catalyst/electrophile mixture.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, carefully cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | 4-Chloroanisole | Ni(dppp)Cl₂ (2) | THF | 0 to rt | 75-90 |

| 2 | 2-Chloropyridine | Ni(dppp)Cl₂ (3) | THF | 0 to rt | 70-85 |

| 3 | 4-Bromotoluene | Pd(dppf)Cl₂ (1) | Et₂O | 0 to rt | 80-95 |

The Negishi Coupling: Enhancing Functional Group Tolerance

While powerful, the high reactivity of Grignard reagents can be incompatible with sensitive functional groups (e.g., esters, ketones) on the coupling partner. The Negishi coupling circumvents this by first transmetalating the organomagnesium compound to a less reactive organozinc species.[7][8] This two-step, one-pot procedure significantly broadens the substrate scope.

Caption: Workflow for the Negishi cross-coupling reaction.

Protocol 3: One-Pot Negishi Coupling with a Functionalized Aryl Bromide

Rationale: This protocol is ideal when the aryl halide contains functional groups that would be attacked by a Grignard reagent. The palladium/X-Phos catalyst system is highly effective for coupling with aryl chlorides and bromides.[9]

Materials:

-

Solution of this compound (from Protocol 1)

-

Anhydrous Zinc Chloride (ZnCl₂) solution in THF (1.0 M)

-

Methyl 4-bromobenzoate (1.0 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-4 mol%)

-

Anhydrous THF

Procedure:

-

Setup: In an oven-dried, inert-atmosphere flask, add the solution of this compound (1.2 equivalents).

-

Transmetalation: Cool the solution to 0 °C. Slowly add the solution of anhydrous ZnCl₂ (1.2 equivalents) dropwise. After addition, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the organozinc reagent.

-

Catalyst Preparation: In a separate flask under inert atmosphere, add the aryl bromide (e.g., Methyl 4-bromobenzoate, 1.0 equivalent), Pd₂(dba)₃ (0.01 equivalents), and X-Phos (0.02 equivalents), and dissolve in anhydrous THF.

-

Coupling Reaction: Transfer the freshly prepared organozinc solution via cannula into the flask containing the catalyst/electrophile mixture.

-

Heating: Heat the reaction mixture to 60-65 °C and stir for 12-18 hours.

-

Monitoring, Quenching, and Workup: Follow steps 5-8 as described in Protocol 2. The milder organozinc reagent generally leads to a cleaner reaction profile.

Troubleshooting and Key Considerations

-

Homocoupling (R-R): The formation of 1,2-bis(2-chloro-6-fluorophenyl)ethane is a common side reaction. It can be minimized by slow addition of the Grignard reagent at low temperatures and using high-quality, freshly prepared reagents.

-

Low Yield: This is often traced back to impure or wet solvents/reagents. Ensure all materials are scrupulously dry and the system is free of oxygen. Catalyst activity can also be a factor; using a fresh bottle of catalyst is recommended.

-

Reagent Stability: While storable for short periods under an inert atmosphere, it is always best practice to use the Grignard reagent immediately after its preparation for maximum reactivity and yield.

References

-

Hashimoto, T., Maruyama, T., Yamaguchi, T., et al. (2019). Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Advanced Synthesis & Catalysis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Wikipedia. (2023). Kumada coupling. Retrieved from [Link]

-

Antonacci, G., Ahlburg, A., Fristrup, P., et al. (2017). Manganese-Catalyzed Cross-Coupling of Aryl Halides and Grignard Reagents by a Radical Mechanism. European Journal of Organic Chemistry. Available at: [Link]

-

NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Jin, M., et al. (2016). Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(iii) complexes bearing a bis(phenol)-functionalized benzimidazolium cation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Martin, R., & Fürstner, A. (2004). Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents Catalyzed by a Low-Valent Iron Complex. Angewandte Chemie International Edition. Available at: [Link]

-

Chemistry LibreTexts. (2025). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Kumada cross-coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2008). Patent No. - Preparation of cyclopropyl benzyl ketone compounds. Retrieved from [Link]

-

Chem-Station. (2014). Negishi Cross Coupling Reaction. Retrieved from [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Kumada coupling - Wikipedia [en.wikipedia.org]

- 5. Kumada Coupling [organic-chemistry.org]

- 6. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]

Application Note: Controlled Nucleophilic Addition of 2-Chloro-6-fluorobenzylmagnesium Chloride to Aldehydes

Topic: Reaction of 2-Chloro-6-fluorobenzylmagnesium chloride with Aldehydes Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The 2-chloro-6-fluorobenzyl moiety is a critical pharmacophore in modern agrochemicals (e.g., succinate dehydrogenase inhibitors) and emerging kinase inhibitors. However, the introduction of this group via Grignard chemistry presents distinct challenges compared to non-substituted benzyl reagents.[1] The 2,6-dihalo substitution pattern creates significant steric hindrance and electronic deactivation, while the benzylic nature of the precursor predisposes the system to rapid Wurtz-type homocoupling. This guide details a high-fidelity protocol for generating This compound (1) and its subsequent addition to aldehydes to yield secondary alcohols with >85% chemoselectivity.

Introduction & Mechanistic Challenges

The "Ortho-Effect" in Grignard Formation

Unlike simple alkyl Grignards, benzylmagnesium halides are notoriously unstable due to the weak C-Mg bond and the high reactivity of the benzylic carbon. When the aromatic ring bears 2,6-disubstitution (2-Cl, 6-F), two competing factors arise:

-

Steric Shielding: The ortho halogens protect the carbanion, theoretically increasing stability once formed.

-

Electronic Destabilization: The inductive withdrawal (-I) by Fluorine and Chlorine destabilizes the partial negative charge on the benzylic carbon, while the lone pair repulsion (mesomeric effect) can complicate Mg coordination.

The Wurtz Coupling Problem

The primary failure mode in this synthesis is the formation of the homocoupling dimer: 1,2-bis(2-chloro-6-fluorophenyl)ethane . This occurs when the formed Grignard reagent attacks unreacted benzyl chloride precursor.

-

Mitigation Strategy: This protocol utilizes a "High-Dilution, Slow-Addition" technique at controlled temperatures (0–10°C) to keep the concentration of unreacted halide low relative to magnesium.

Reagent Preparation Protocol

Precursor: 2-Chloro-6-fluorobenzyl chloride (CAS: 55117-15-2) Reagent: Magnesium turnings (Grade for Grignard, >99%) Solvent: Anhydrous Diethyl Ether (Et₂O) or THF (stabilizer-free preferred)

Equipment Setup

-

Three-neck round-bottom flask (flame-dried, N₂ purged).

-

Pressure-equalizing addition funnel.

-

Internal temperature probe.

Step-by-Step Synthesis of the Grignard Reagent

-

Activation: Place Mg turnings (1.2 equiv) in the flask. Dry stir under N₂ for 20 mins. Add a crystal of Iodine (

) and heat gently with a heat gun until iodine vapor sublimes, etching the Mg surface. -

Initiation: Cover Mg with minimal anhydrous Et₂O. Add 5% of the total volume of 2-chloro-6-fluorobenzyl chloride solution. Wait for turbidity and exotherm (initiation).

-

Expert Tip: If initiation fails, add 1-2 drops of 1,2-dibromoethane (entrainment method).

-

-

Controlled Addition: Dilute the remaining benzyl chloride in Et₂O (1:4 v/v). Cool the reaction flask to 0°C .

-

The Drop: Add the halide solution dropwise over 2 hours.

-

Critical: Maintain internal temperature <10°C. Higher temperatures favor the Wurtz dimer.

-

-

Digestion: After addition, stir at 0°C for 1 hour, then warm to room temperature for 30 minutes.

-

Titration: Aliquot 1 mL and titrate using salicylaldehyde phenylhydrazone or simple acid-base back-titration to determine precise molarity (typically 0.8 – 1.0 M).

Reaction with Aldehydes (General Protocol)

Substrate: Generic Aldehyde (R-CHO) Stoichiometry: 1.0 equiv Aldehyde : 1.2 equiv Grignard Reagent

Execution

-

Substrate Preparation: Dissolve the aldehyde in anhydrous Et₂O/THF (concentration ~0.5 M) in a separate flask under N₂. Cool to -78°C (dry ice/acetone).

-

Note: While benzyl Grignards are reactive, the steric bulk of the 2-chloro-6-fluoro group requires kinetic control to prevent side reactions (e.g., reduction or enolization of the aldehyde).

-

-

Addition: Transfer the prepared Grignard reagent via cannula to the aldehyde solution over 30 minutes.

-

Ramp: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Checkpoint: Monitor by TLC/LC-MS. The bulky nucleophile may be slow; if conversion is <50% at 0°C, warm to Room Temp (RT).

-

-

Quenching: Cool to 0°C. Quench carefully with saturated aqueous Ammonium Chloride (

). Avoid HCl if the product is acid-sensitive. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.

Data & Troubleshooting

Solvent Effects on Yield

The choice of solvent dramatically impacts the ratio of Desired Alcohol vs. Wurtz Dimer.

| Solvent System | Temperature | Yield (Alcohol) | Dimer Impurity | Notes |